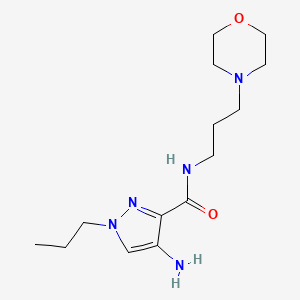
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small-molecule inhibitor that targets the protein kinase B (PKB) pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. JNJ-40411813 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
作用機序
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide targets the PKB pathway, which is a key signaling pathway involved in various cellular processes. Specifically, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide inhibits the activity of PKB, which leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit cancer cell growth and survival, induce apoptosis (programmed cell death), and enhance the effectiveness of other cancer therapies. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
実験室実験の利点と制限
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its specificity for the PKB pathway and its ability to enhance the effectiveness of other cancer therapies. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosing and administration.
将来の方向性
There are several future directions for research on 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide. One potential direction is the development of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide as a therapeutic agent for cancer and other diseases. Another potential direction is the investigation of the mechanisms underlying its anti-inflammatory and insulin-sensitizing effects. Additionally, further research is needed to determine its optimal dosing and administration in clinical settings.
合成法
The synthesis of 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 3-bromopropionyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-amino-1-propyl-1H-pyrazole-3-carboxamide. The final product is obtained through purification and characterization using various techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and survival of cancer cells, including those resistant to conventional chemotherapy. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy.
特性
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-11-12(15)13(17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFNGWYCRKNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3-morpholin-4-ylpropyl)-1-propyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[3.5]nonan-9-one;hydrochloride](/img/structure/B2980546.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2980547.png)
![4-butoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B2980548.png)

![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)

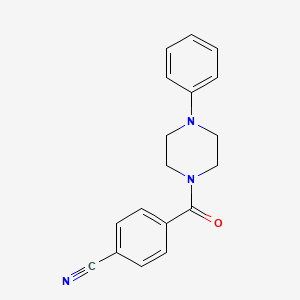
![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)
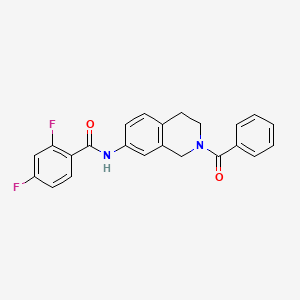
![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)
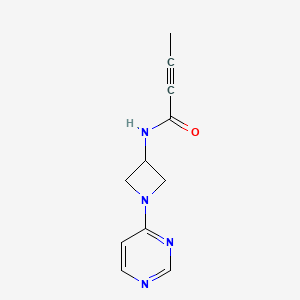
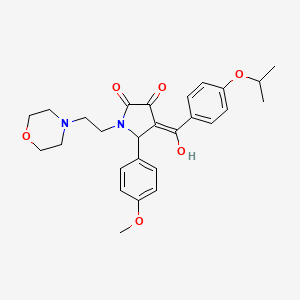
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)